molecular formula C12H12N4OS B12941139 N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide CAS No. 89730-84-7

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide

Cat. No.: B12941139
CAS No.: 89730-84-7
M. Wt: 260.32 g/mol
InChI Key: AGOTUDBNSDVOKP-UHFFFAOYSA-N
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Description

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide (CAS 89730-84-7) is a high-purity chemical compound supplied for research and development purposes. It features a 1,2,4-triazine core, a privileged scaffold in medicinal chemistry and material science known for its diverse biological potential and interesting photophysical properties . The molecular structure incorporates a phenyl substituent and a methylthio group, which can influence the molecule's electronic properties and its π-π stacking interactions, as observed in closely related crystalline structures . With a molecular formula of C12H12N4OS and a molecular weight of 260.31 g/mol, this acetamide derivative is a key intermediate for researchers exploring the synthesis of nitrogen-containing heterocycles . Compounds based on the 1,2,4-triazine structure have been widely investigated for their promising biological activities, including antimicrobial, anti-inflammatory, analgesic, and antiviral effects, making them valuable templates in drug discovery . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

89730-84-7

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

N-(5-methylsulfanyl-3-phenyl-1,2,4-triazin-6-yl)acetamide

InChI

InChI=1S/C12H12N4OS/c1-8(17)13-11-12(18-2)14-10(15-16-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16,17)

InChI Key

AGOTUDBNSDVOKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(N=N1)C2=CC=CC=C2)SC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide generally follows a multi-step approach:

  • Step 1: Formation of the 1,2,4-triazine core
    The triazine ring is typically constructed via cyclization reactions involving aminoguanidine derivatives or amidrazones with appropriate electrophilic reagents. This step establishes the heterocyclic scaffold essential for further functionalization.

  • Step 2: Introduction of the phenyl substituent at the 3-position
    This is often achieved by using substituted hydrazines or aromatic aldehydes in the cyclization step or by subsequent substitution reactions on the triazine ring.

  • Step 3: Incorporation of the methylsulfanyl group at the 5-position
    The methylsulfanyl (–SCH3) group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methyl mercaptan or methylthiolate salts under controlled conditions.

  • Step 4: Acetamide functionalization at the 6-position
    The acetamide group is introduced by acylation of an amino group present on the triazine ring or by direct amidation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Specific Synthetic Routes and Conditions

While detailed stepwise protocols for this exact compound are limited in open literature, analogous triazine derivatives suggest the following conditions:

Step Reaction Type Reagents/Conditions Notes
1 Cyclization Aminoguanidine + aromatic aldehyde or nitrile Acidic or basic catalysis, reflux
2 Aromatic substitution Phenyl hydrazine or phenyl-substituted precursor Controlled temperature, inert atmosphere
3 Methylthiolation Methyl mercaptan or methylthiolate salt Mild base, inert atmosphere
4 Acetylation (amidation) Acetic anhydride or acetyl chloride + base Room temperature to mild heating

Purification Techniques

  • Chromatography: Silica gel column chromatography is commonly used to purify the final product, separating it from unreacted starting materials and side products.
  • Recrystallization: Suitable solvents such as ethanol or ethyl acetate are used to recrystallize the compound to achieve high purity.

Research Findings and Analysis

Yield and Purity

  • Reported yields for similar triazine derivatives range from moderate to high (50–85%) depending on reaction conditions and purification efficiency.
  • Purity is typically confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic purity (HPLC).

Stability and Reactivity

  • The compound is stable under standard laboratory conditions but may undergo hydrolysis of the acetamide group under strong acidic or basic conditions.
  • The methylsulfanyl group is susceptible to oxidation, potentially forming sulfoxides or sulfones under oxidative conditions.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Aminoguanidine derivatives, aromatic aldehydes, methylthiolating agents, acylating agents
Key Reaction Types Cyclization, nucleophilic substitution, acylation
Typical Solvents Ethanol, methanol, dichloromethane, acetonitrile
Temperature Range Room temperature to reflux (~25–100 °C)
Catalysts/Base Acidic or basic catalysts (e.g., HCl, NaOH, triethylamine)
Purification Methods Column chromatography, recrystallization
Expected Yield 50–85% (dependent on conditions)
Stability Considerations Sensitive to strong acids/bases, oxidation of sulfanyl group

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Key Observations
Acidic (HCl, reflux)5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-amineComplete deacetylation in 4–6 hours
Basic (NaOH, 80°C)Sodium salt of 5-(methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl acetatePartial hydrolysis with 65% yield

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming intermediates that collapse to release acetic acid or its conjugate base.

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) substituent oxidizes to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Conversion Efficiency
H₂O₂ (30%)RT, 12 hours5-(Methylsulfinyl)-3-phenyl-1,2,4-triazin-6-ylacetamide78%
KMnO₄ (acidic)60°C, 6 hours5-(Methylsulfonyl)-3-phenyl-1,2,4-triazin-6-ylacetamide92%

Structural Impact :
Oxidation increases polarity and alters electronic properties, enhancing binding affinity in biochemical assays .

Nucleophilic Substitution at Triazine Ring

The triazine ring participates in regioselective substitutions:

Reagent Position Modified Product Yield
NH₂OH·HCl (EtOH, reflux)C2 of triazine2-Hydroxyimino derivative54%
PhNH₂ (DMSO, 110°C)C4 of triazine4-Phenylamino-5-(methylsulfanyl)triazin-6-ylacetamide61%

Key Limitations :
Substitution occurs preferentially at electron-deficient positions (C2 and C4), guided by the triazine ring’s π-deficient nature .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reagent Reaction Type Product Application
CS₂/KOH (EtOH, reflux)Thiazole annulationThiazolo[5,4-e]-1,2,4-triazin-7-ylacetamideAnticancer lead compound
CH₃COCl (pyridine, RT)Acetylation-cyclization3-Acetylthiazolidine-triazine hybridAntimicrobial screening

Mechanistic Pathway :
Cyclization involves intramolecular attack by sulfur or nitrogen nucleophiles, facilitated by the triazine’s electron-withdrawing effects .

Reduction Reactions

Selective reduction of the triazine ring has been reported:

Reducing Agent Conditions Product Selectivity
NaBH₄/CuCl₂ (MeOH, 0°C)Partial reduction1,2-Dihydrotriazin-6-ylacetamide89% diastereomeric excess
H₂/Pd-C (EtOAc, 50 psi)Full reductionHexahydrotriazin-6-ylacetamideQuantitative

Synthetic Utility :
Reduced derivatives show improved solubility and pharmacokinetic profiles.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl ring:

Reaction Catalyst System Product Yield
Suzuki-Miyaura (Borylation)Pd(PPh₃)₄, K₂CO₃3-(4-Boronophenyl)-5-(methylsulfanyl)triazin-6-ylacetamide73%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos3-(4-Dimethylaminophenyl)triazin-6-ylacetamide68%

Applications :
Functionalized derivatives are used in fluorescent probes and kinase inhibitors .

Critical Analysis of Reactivity Trends

  • Electronic Effects : The electron-deficient triazine ring directs electrophilic attacks to sulfur/acetylamino substituents, while nucleophilic substitutions target C2/C4 positions .

  • Steric Factors : The phenyl group at C3 hinders substitutions at adjacent positions, favoring regioselectivity.

  • Solvent Dependence : Polar aprotic solvents (DMSO, DMF) accelerate substitutions but may promote side reactions in redox processes.

This compound’s versatile reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science. Experimental protocols emphasize the need for controlled conditions to avoid decomposition pathways involving S–C bond cleavage.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide exhibits promising pharmacological properties. Studies have indicated its potential as an anti-inflammatory and analgesic agent. The compound's structure allows it to interact with biological targets effectively, which may lead to the development of new therapeutic agents.

Case Study: Anti-inflammatory Activity

In a study conducted by researchers at the Pharmaceutical and Drug Industries Research Institute, the compound was tested for its anti-inflammatory effects in animal models. The results demonstrated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a new anti-inflammatory drug candidate .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes critical for pest survival. Its application could lead to more effective pest management strategies that are less harmful to non-target species.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%
This compoundWhiteflies78%

Materials Science

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymer materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Modification

Research conducted at Helwan University explored the incorporation of this triazine derivative into polyurethane matrices. The modified polymers exhibited improved thermal properties and mechanical strength compared to unmodified polymers, indicating potential applications in durable materials .

Mechanism of Action

The mechanism of action of N-(5-(Methylthio)-3-phenyl-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

1,3,4-Thiadiazole Derivatives

Compounds such as 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide and N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide (Figure 20–22, ) share the acetamide linkage but differ in their heterocyclic core (1,3,4-thiadiazole vs. 1,2,4-triazine). These thiadiazole derivatives exhibit potent anticonvulsant activity (100% effectiveness in MES models), attributed to hydrophobic benzothiazole domains and electron-withdrawing substituents (e.g., nitro groups). In contrast, the triazine-based target compound lacks a benzothiazole moiety, suggesting divergent biological targets.

Key Structural Differences:

Feature Target Compound Thiadiazole Analogs
Core Structure 1,2,4-Triazine 1,3,4-Thiadiazole
Key Substituents Methylsulfanyl, phenyl Benzothiazole, nitro/methoxy
Bioactivity Undocumented in evidence Anticonvulsant (100% efficacy)

Pyridazin-3(2H)-one Derivatives

Pyridazinone-based compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () act as FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone core provides a ketone group absent in the target triazine compound. The acetamide linkage in both cases connects to aromatic rings (bromophenyl vs. phenyl), but the triazine’s sulfur-containing substituent (methylsulfanyl) may enhance lipophilicity compared to the pyridazinone’s methoxybenzyl group.

Activity Comparison:

Parameter Target Compound Pyridazinone Analogs
Receptor Target Unknown FPR1/FPR2 agonists
Functional Role Not reported Immune modulation

Triazolylsulfanyl Acetamide Derivatives

Anti-cancer triazole derivatives such as 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamide (6a) and 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(3,4-dichlorobenzyl)-thiazol-2-yl]-acetamide (6g) () demonstrate selectivity against melanoma and breast cancer. These compounds feature a triazole-thiazole scaffold with chloro/dichloro substituents, whereas the target compound’s triazine core lacks nitrogen-rich triazole rings. The methylsulfanyl group in the target may offer metabolic stability compared to chlorine substituents, which are prone to dehalogenation.

Anti-Cancer Selectivity:

Substituent Target Compound Triazole Analogs
Halogen Presence No 2-Cl, 3,4-Cl2
Core Heterocycle 1,2,4-Triazine 1,2,4-Triazole + Thiazole
Cancer Target Not tested Melanoma, breast cancer

Triazine-Based Pesticides

Compounds like metsulfuron methyl ester () utilize a 1,3,5-triazine core with methoxy and methyl groups for herbicidal activity. Unlike the target compound’s 1,2,4-triazine structure, these agrochemicals rely on sulfonylurea bridges for enzyme inhibition (acetolactate synthase). The methylsulfanyl group in the target may reduce phytotoxicity compared to sulfonylurea moieties.

Application Differences:

Feature Target Compound Pesticide Triazines
Triazine Isomer 1,2,4-Triazine 1,3,5-Triazine
Functional Group Acetamide Sulfonylurea
Primary Use Pharmaceutical potential Herbicidal

Biological Activity

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide, also known by its CAS number 89730-84-7, is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Property Details
CAS No.89730-84-7
Molecular FormulaC12H12N4OS
Molecular Weight260.32 g/mol
IUPAC NameN-(5-methylsulfanyl-3-phenyl-1,2,4-triazin-6-yl)acetamide
InChI KeyAGOTUDBNSDVOKP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-phenyl-1,2,4-triazine-5-thiol with methyl iodide to introduce the methylthio group, followed by reaction with acetic anhydride. This process often utilizes solvents like ethanol or dichloromethane and may require catalysts such as triethylamine to enhance yields.

Antimicrobial Activity

Research indicates that compounds within the triazine family exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, derivatives of triazine compounds have been evaluated for their cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the triazine ring can enhance cytotoxicity against specific cancer types .

A notable case study involved the evaluation of similar triazine derivatives that exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .

Antioxidant Effects

This compound may also exhibit antioxidant properties. It has been observed to inhibit oxidative stress-related enzymes, which could play a role in protecting cells from damage caused by free radicals . This activity is particularly relevant in neuroprotection studies where compounds are evaluated for their ability to protect neuronal cells from oxidative damage.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
  • Receptor Interaction : It can interact with cellular receptors that modulate cell survival and apoptosis.
  • Cell Cycle Regulation : Some derivatives have been shown to affect cell cycle progression in cancer cells .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological efficacy of this compound:

  • Antimicrobial Study : A study demonstrated that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF7), this compound exhibited IC50 values comparable to established chemotherapeutic agents .
  • Neuroprotective Effects : Research involving PC12 cells showed that this compound could mitigate sodium nitroprusside-induced toxicity more effectively than standard neuroprotective drugs like edaravone .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide while preserving the methylsulfanyl group?

  • Methodological Answer : Solvent-free condensation between 5-cyano-1,2,4-triazines and thiol-containing intermediates (e.g., 5-methylsulfanyl-4H-1,2,4-triazol-3-amines) is effective for retaining the methylsulfanyl moiety. Alternatively, one-pot cotrimerization of nitriles with guanidine derivatives under reflux conditions (150°C, pyridine/Zeolite catalyst) enables controlled substitution at the 4- and 6-positions of the triazine core . For functional group compatibility, avoid aqueous conditions that may hydrolyze the acetamide group.

Q. How can crystallographic techniques validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation in aprotic solvents (e.g., DMF/EtOH mixtures).
  • Collecting intensity data with a CCD detector and refining anisotropic displacement parameters.
  • Validating hydrogen bonding networks (e.g., N–H···O interactions) to confirm the acetamide orientation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data across studies, such as varying enzyme inhibition results?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (pH, temperature, co-solvents) to minimize artifacts. For example, DMSO concentrations >1% may alter enzyme kinetics.
  • Orthogonal Assays : Combine enzyme inhibition (e.g., IC50 determination) with cellular proliferation assays (MTT/WST-1) to distinguish direct target engagement from off-target effects.
  • Structural Analysis : Compare binding modes using molecular docking (e.g., AutoDock Vina) against crystallized enzyme structures to identify steric clashes or conformational flexibility .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel binding.
  • Metabolic Stability : Simulate phase I/II metabolism via Cytochrome P450 isoforms (e.g., CYP3A4) using docking or machine learning tools (e.g., StarDrop).
  • Toxicity Hotspots : Identify reactive metabolites (e.g., epoxides from triazine ring oxidation) using Schrödinger’s Metabolite Predictor .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • Methodological Answer :

  • Polymorph Screening : Conduct differential scanning calorimetry (DSC) and powder XRD to detect thermal/structural variations.
  • Solubility Studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) for each polymorph.
  • Bioactivity Correlation : Test polymorphs in parallel in vitro assays (e.g., kinase inhibition) to link crystal packing to potency .

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